For example, one study describes the synthesis of (E) benzaldehyde 7-chloro-1-methyl- 4H-quinolinyl-4-ylidene-hydrazones by reacting substituted benzaldehydes with 7-chloro-1-methyl-4-hydrazinoquinoline []. This suggests that a similar approach, using 3-chloro-2-pyrazinyl hydrazine and 2-chlorobenzaldehyde as starting materials, could be employed to synthesize the target compound.
For instance, one study utilized X-ray crystallography to determine the structure of (E) benzaldehyde 7-chloro-1-methyl-4H-quinolinyl-4-ylidene-hydrazone derivatives []. They observed variations in planarity and intermolecular interactions depending on the substituents on the benzaldehyde ring. These findings highlight the importance of structural analysis in understanding the properties of hydrazone derivatives.
Several studies have reported the potent antibacterial activity of various hydrazone derivatives against both Gram-positive and Gram-negative bacteria [, , , , , , ]. Their efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) makes them particularly promising leads for developing new antibiotics [].
Hydrazone derivatives have shown promising anticancer activity against various cancer cell lines, including lung, colon, pancreas, and breast cancer [, ]. Their ability to inhibit crucial enzymes involved in cancer cell growth and proliferation, such as LSD1, highlights their potential as anticancer agents [].
Certain hydrazone derivatives exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative damage [, ]. This activity is often attributed to the presence of phenolic hydroxyl groups in the molecule.
Hydrazone derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme involved in melanin biosynthesis []. This inhibition makes them potential candidates for developing skin-lightening agents and treating hyperpigmentation disorders.
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1